molecular formula C14H18BNO2 B1387932 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 642494-36-8

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B1387932
CAS No.: 642494-36-8
M. Wt: 243.11 g/mol
InChI Key: VNDFXJNIKZCQRY-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a useful research compound. Its molecular formula is C14H18BNO2 and its molecular weight is 243.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes

The compound has been utilized in the synthesis of novel near-infrared indole carbazole borate fluorescent probes. For example, Shen You-min (2014) synthesized a specific compound through multiple reactions, resulting in a novel near-infrared fluorescence probe incorporating indole, with potential applications in imaging and sensing technologies (Shen You-min, 2014).

Crystal Structure and DFT Studies

Several studies have focused on the synthesis, characterization, and crystal structure analysis of compounds incorporating 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. For instance, Liao et al. (2022) confirmed the structure of a related compound through various spectroscopic methods and X-ray diffraction, supplemented with Density Functional Theory (DFT) calculations (Liao et al., 2022). Similarly, Wu et al. (2021) synthesized related compounds and performed conformational analysis and DFT studies to compare molecular structures with X-ray diffraction results (Wu et al., 2021).

Boronate Ester Intermediates

The compound serves as an intermediate in the synthesis of boric acid ester compounds. Huang et al. (2021) obtained title compounds through a series of substitution reactions and conducted molecular structure analyses using DFT, revealing important physicochemical properties (Huang et al., 2021).

Detection and Imaging Applications

The compound's derivatives have been used in the development of probes for detecting substances like benzoyl peroxide in real samples and imaging in living cells and zebrafish. Tian et al. (2017) developed a novel near-infrared fluorescence off-on probe, demonstrating its potential for quantitative detection and biological imaging (Tian et al., 2017).

Polymer Synthesis

It also finds application in the synthesis of high-performance semiconducting polymers. Kawashima et al. (2013) developed bis(dioxaborolane)-based polymers with potential in electronic and optoelectronic devices (Kawashima et al., 2013).

Microwave-Assisted Synthesis

Rheault et al. (2009) explored microwave-assisted synthesis involving the compound, demonstrating an efficient method for producing benzimidazoles with potential applications in various chemical syntheses (Rheault et al., 2009).

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-9,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDFXJNIKZCQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660549
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642494-36-8
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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